Barium isopropoxide

描述

The exact mass of the compound Barium(2+);propan-2-olate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

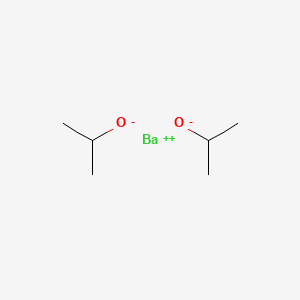

Structure

3D Structure of Parent

属性

CAS 编号 |

24363-37-9 |

|---|---|

分子式 |

C6H14BaO2 |

分子量 |

255.50 g/mol |

IUPAC 名称 |

barium(2+);propan-2-olate |

InChI |

InChI=1S/2C3H7O.Ba/c2*1-3(2)4;/h2*3H,1-2H3;/q2*-1;+2 |

InChI 键 |

CPUJSIVIXCTVEI-UHFFFAOYSA-N |

SMILES |

CC(C)[O-].CC(C)[O-].[Ba+2] |

规范 SMILES |

CC(C)[O-].CC(C)[O-].[Ba+2] |

Pictograms |

Flammable; Irritant |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Barium Isopropoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of barium isopropoxide, a key precursor in materials science and a potential component in various chemical processes. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the synthesis workflow.

Physicochemical Properties of this compound

This compound, with the chemical formula Ba(OCH(CH₃)₂)₂, is a white to yellowish powder.[1][2] It is a moisture-sensitive compound that reacts with water.[1][2] Key physicochemical properties are summarized in Table 1 for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₆H₁₄BaO₂ | [3] |

| Molecular Weight | 255.50 g/mol | [2][3][4] |

| Appearance | White to yellowish powder | [1][2] |

| Melting Point | ~200 °C (decomposes) | [2][4][5] |

| Solubility | Soluble in alcohols, ketones, and esters. Reacts with water. | [1][6] |

| CAS Number | 24363-37-9 | [2][3][4] |

Synthesis of this compound

The primary method for synthesizing this compound involves the direct reaction of barium metal with anhydrous isopropanol. This reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of barium carbonate from atmospheric carbon dioxide and moisture.

Experimental Protocol: Direct Reaction of Barium Metal with Isopropanol

This protocol is based on established methods for the synthesis of alkaline earth metal alkoxides.

Materials:

-

Barium metal, granules or turnings

-

Anhydrous isopropanol

-

Inert gas (Nitrogen or Argon)

-

Schlenk line or glovebox

-

Reaction flask with a condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

Set up the reaction apparatus under an inert atmosphere using a Schlenk line or in a glovebox.

-

Ensure all glassware is thoroughly dried to prevent premature hydrolysis of the product.

-

In the reaction flask, add freshly cut barium metal to an excess of anhydrous isopropanol. The isopropanol should be of high purity and free from water.

-

The mixture is then heated to reflux with vigorous stirring. The reaction progress is indicated by the dissolution of the barium metal and the evolution of hydrogen gas.

-

The reaction is considered complete when all the barium metal has reacted, which may take several hours.

-

After the reaction is complete, the excess isopropanol is removed under reduced pressure to yield this compound as a solid product.

-

The resulting this compound powder should be stored under an inert atmosphere due to its moisture sensitivity.

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are commonly employed.

Thermogravimetric Analysis (TGA)

Table 2: Expected TGA Decomposition Steps for this compound

| Temperature Range (°C) | Expected Weight Loss | Resulting Product |

| > 200 | Loss of isopropoxide groups | Barium Oxide (in inert atm.) or Barium Carbonate (in air) |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the isopropoxide ligand.

Table 3: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~2970-2870 | C-H stretching vibrations of the methyl groups |

| ~1380-1370 | C-H bending vibrations of the methyl groups |

| ~1170-1120 | C-O stretching vibrations |

| Below 1000 | Ba-O stretching vibrations |

While a specific, published FTIR spectrum for pure this compound is not available, the spectra of related barium compounds like barium hydroxide show characteristic Ba-O stretching bands.[8]

Caption: Characterization workflow for this compound.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is classified as self-heating in large quantities and may catch fire.[2][3] It is also harmful if swallowed or inhaled.[2][3]

Safety Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Keep away from sources of ignition.

-

Store in a tightly sealed container under an inert atmosphere to protect from moisture.

Conclusion

This technical guide has outlined the synthesis and characterization of this compound. The direct reaction of barium metal with anhydrous isopropanol provides a viable route for its preparation. Proper characterization using techniques such as TGA and FTIR is crucial to ensure the quality of the synthesized product. Due to its reactivity and hazardous nature, appropriate safety measures must be followed during its handling and storage. This information is intended to support researchers and professionals in the effective synthesis and utilization of this important chemical compound.

References

- 1. echemi.com [echemi.com]

- 2. This compound - ProChem, Inc. [prochemonline.com]

- 3. This compound | C6H14BaO2 | CID 6101105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 异丙氧基钡 powder, 99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound, 20% w/v in isopropanol | Fisher Scientific [fishersci.ca]

- 7. theijes.com [theijes.com]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Barium Isopropoxide: Formula, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium isopropoxide, a key organometallic reagent and precursor, holds significant importance in various chemical syntheses and materials science applications. This technical guide provides an in-depth overview of its chemical formula, molecular structure, and physical properties. Furthermore, it offers a detailed experimental protocol for its synthesis and illustrates its molecular structure and role as a precursor through clear, concise diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical research and development.

Chemical Identity and Properties

This compound is an alkaline earth metal alkoxide. It is a white to yellow-brown powder that is highly reactive with water.[1]

Chemical Formula

The chemical formula for this compound can be represented in several ways:

Chemical Structure

The structure of this compound consists of a central barium cation (Ba²⁺) ionically bonded to two isopropoxide anions ([OCH(CH₃)₂]⁻). The IUPAC name for this compound is barium(2+);propan-2-olate.[3] The spatial arrangement of the isopropoxide groups around the barium center can be complex, often forming oligomeric or polymeric structures in the solid state.

SMILES String: CC(C)O[Ba]OC(C)C[5][6][7]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 255.50 g/mol | [3][5][6][7] |

| Appearance | White to yellow-brown powder | [1] |

| Melting Point | 200 °C (decomposes) | [1][4][5][6][7][8] |

| Specific Gravity | 0.89 | [1] |

| Solubility | Soluble in alcohols, ketones, and esters. Reacts with water. | [1][4] |

| Vapor Pressure | 81.3 mmHg at 25°C | [1] |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the direct reaction of barium metal with anhydrous isopropanol. This method is a common route for the preparation of alkaline earth metal alkoxides.

Materials and Equipment

-

Barium metal, high purity

-

Anhydrous isopropanol

-

An inert atmosphere glovebox or Schlenk line

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Cannula for liquid transfer

-

Filtration apparatus (e.g., Schlenk filter)

-

Solvent trap

Detailed Methodology

Note: This reaction is highly sensitive to moisture and air. All procedures must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Preparation: Cut the barium metal into small pieces inside an inert atmosphere glovebox to increase the surface area for reaction.

-

Reaction Setup: In the glovebox, add the freshly cut barium metal to a dry round-bottom flask containing a magnetic stir bar.

-

Solvent Addition: Slowly add an excess of anhydrous isopropanol to the flask via a cannula. The isopropanol should be freshly distilled from a suitable drying agent.

-

Reaction Initiation: If the reaction does not initiate spontaneously, gentle heating may be applied using a heating mantle. The reaction is exothermic and will produce hydrogen gas. Ensure the reaction vessel is properly vented through a bubbler.

-

Reflux: Once the reaction begins, maintain a gentle reflux until all the barium metal has dissolved. This may take several hours.

-

Filtration: After the reaction is complete and the solution has cooled to room temperature, filter the resulting solution through a Schlenk filter to remove any unreacted barium or impurities.

-

Product Isolation: The product, this compound, can be isolated by removing the excess isopropanol under reduced pressure. The resulting solid should be a white or off-white powder.

-

Storage: Store the final product in a sealed container under an inert atmosphere to prevent decomposition due to moisture.

Molecular and Application-Oriented Visualizations

The following diagrams, generated using the DOT language, illustrate the structure of this compound and its role in a common application.

References

- 1. Synthesis of single-crystal barium titanium isopropoxide complex to form barium titanate (Journal Article) | OSTI.GOV [osti.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and crystal structure of the double barium–titanium isopropoxide [Ba4Ti4(µ4-O)4(µ3-OR)2(µ-OR)8(OR)6(ROH)4][Ba4Ti4(µ4-O)4(µ3-OR)2(µ-OR)9(OR)5(ROH)3] | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. scientificlabs.com [scientificlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

In-Depth Technical Guide to Barium Isopropoxide for Researchers and Drug Development Professionals

An examination of the core physical, chemical, and safety properties of Barium Isopropoxide, including its applications in synthesis and catalysis, with detailed experimental considerations.

Introduction

This compound, with the chemical formula Ba(OCH(CH₃)₂)₂, is an alkaline earth metal alkoxide that serves as a versatile reagent and precursor in various chemical applications. As a strong base and a source of barium ions in non-aqueous media, it has found utility in materials science, particularly in the sol-gel synthesis of barium-containing ceramics, and as a catalyst in organic synthesis.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its handling, and a discussion of its applications relevant to researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is typically a white to yellow or brown powder.[2][3] It is highly sensitive to moisture and reacts with water.[2][4] Due to its reactivity, it is often supplied and handled as a solution in isopropanol.[5][6] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₆H₁₄BaO₂ | [7] |

| Molecular Weight | 255.50 g/mol | |

| Appearance | White to yellow or brown powder | [2][3] |

| Melting Point | ~200 °C (decomposes) | [4] |

| Boiling Point | Not applicable (decomposes) | [4] |

| Solubility | Soluble in alcohols, ketones, and esters. Reacts with water. | [4][5] |

| Density | 0.89 g/cm³ | [3] |

| CAS Number | 24363-37-9 |

Spectroscopic Properties

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on the structure and the properties of similar metal alkoxides, the expected spectroscopic features can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a septet for the methine proton (-CH) of the isopropoxy group and a doublet for the methyl protons (-CH₃). The chemical shifts would be influenced by the solvent and the aggregation state of the alkoxide.

-

¹³C NMR: The carbon NMR spectrum should exhibit two signals corresponding to the methine and methyl carbons of the isopropoxy ligand.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by the vibrational modes of the isopropoxy groups. Key absorptions would include C-H stretching and bending frequencies, as well as strong C-O and Ba-O stretching vibrations. The absence of a broad O-H stretching band would indicate an anhydrous sample.

Mass Spectrometry: Mass spectrometry of this compound would likely show fragmentation patterns corresponding to the loss of isopropoxy groups and the formation of various barium-containing ions. The isotopic pattern of barium would be a characteristic feature in the mass spectrum.

Chemical Reactivity

Hydrolysis

This compound is highly susceptible to hydrolysis, reacting readily with water to form barium hydroxide and isopropanol.[8] This reaction is often exothermic and can be vigorous. The sensitivity to moisture necessitates handling the compound under anhydrous conditions, typically under an inert atmosphere of nitrogen or argon.[8]

Reaction Workflow for Hydrolysis

Caption: Reaction of this compound with water.

Thermal Decomposition

This compound decomposes upon heating to approximately 200 °C.[4] The decomposition products are likely to include barium oxide or barium carbonate (if CO₂ is present) and organic byproducts from the isopropoxy ligands.

Experimental Protocols

Safe Handling and Storage

Due to its reactivity and toxicity, this compound must be handled with appropriate safety precautions.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[9]

-

Skin Protection: Impervious gloves (e.g., nitrile or neoprene), a lab coat, and protective clothing should be worn.[8][9]

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood.[8] If there is a risk of dust or aerosol formation, a respirator may be necessary.[9]

Storage: this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as water, acids, and oxidizing agents.[8][10]

Logical Workflow for Safe Handling

Caption: Safe handling workflow for this compound.

Disposal

This compound waste should be treated as hazardous. Small quantities can be carefully hydrolyzed by slowly adding to a large volume of water or a suitable solvent mixture. The resulting basic solution should be neutralized before disposal in accordance with local regulations. Solid waste should be disposed of through a licensed waste disposal facility.[8][11]

Applications

Materials Science: Synthesis of Barium Titanate

This compound is a key precursor in the sol-gel synthesis of barium titanate (BaTiO₃), a ferroelectric ceramic with numerous applications in electronics.[12] The sol-gel process allows for the preparation of high-purity, homogeneous BaTiO₃ powders and thin films at relatively low temperatures. The synthesis typically involves the controlled hydrolysis and condensation of a mixture of this compound and a titanium alkoxide, such as titanium isopropoxide.

Organic Synthesis and Catalysis

This compound serves as a strong base and catalyst in various organic reactions. Its utility in promoting reactions such as aldol condensations and the synthesis of 1,5-diketones has been reported.[1] While direct applications in the synthesis of pharmaceuticals are not extensively documented, its catalytic activity in forming carbon-carbon bonds makes it a potentially useful tool for the synthesis of complex organic molecules that are often the core of drug candidates. The use of alkaline earth metal catalysts is an area of growing interest in the development of green and sustainable synthetic methodologies.

Relevance to Drug Development

While not a common reagent in pharmaceutical manufacturing, the catalytic properties of this compound in fundamental organic reactions are of interest to drug development professionals. The ability to catalyze C-C bond formation under specific conditions can be valuable in the early stages of drug discovery for the synthesis of novel molecular scaffolds. Furthermore, an understanding of the reactivity and handling of metal alkoxides is crucial for process chemists who may encounter similar reagents in the development of synthetic routes to active pharmaceutical ingredients (APIs).

Conclusion

This compound is a reactive and versatile compound with established applications in materials science and potential utility in organic synthesis. Its handling requires strict adherence to safety protocols due to its moisture sensitivity and toxicity. For researchers and professionals in drug development, a thorough understanding of the properties and reactivity of this compound can inform its potential use as a catalyst and provide valuable knowledge for the handling of related organometallic reagents. Further research into the catalytic applications of this compound in complex molecule synthesis could expand its role in the chemical sciences.

References

- 1. scientificlabs.com [scientificlabs.com]

- 2. This compound - ProChem, Inc. [prochemonline.com]

- 3. This compound, in isopropanol | CAS 24363-37-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. 24363-37-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound, 20% w/v in isopropanol | Fisher Scientific [fishersci.ca]

- 6. This compound, 20% w/v in isopropanol 50 mL | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound | C6H14BaO2 | CID 6101105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. gelest.com [gelest.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. gelest.com [gelest.com]

- 12. Formation process of BaTiO3 particles by reaction between barium hydroxide aqueous solution and titania obtained by hydrolysis of titanium alkoxide | Journal of Materials Research | Cambridge Core [cambridge.org]

Barium Isopropoxide: A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Barium isopropoxide, with the chemical formula Ba(OCH(CH₃)₂)₂, is an important organometallic compound widely utilized as a precursor in materials science. Its primary application lies in the synthesis of barium-containing complex oxides, most notably barium titanate (BaTiO₃), through sol-gel and other chemical vapor deposition techniques. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its application in sol-gel synthesis, and a visualization of the synthetic workflow.

Core Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value |

| CAS Number | 24363-37-9 |

| Molecular Weight | 255.50 g/mol |

| Molecular Formula | C₆H₁₄BaO₂ |

| Appearance | White to yellow powder |

| Melting Point | 200 °C (decomposes) |

| Density | 0.89 g/cm³ |

| Solubility | Soluble in alcohols (e.g., isopropanol), ketones, and esters. Reacts with water. |

| Purity (typical) | 99% trace metals basis |

Experimental Protocol: Sol-Gel Synthesis of Barium Titanate (BaTiO₃) Nanoparticles

This section details a representative experimental protocol for the synthesis of barium titanate nanoparticles using a sol-gel method, where this compound serves as a key precursor. This method allows for the formation of a homogenous gel that, upon heat treatment, yields high-purity crystalline BaTiO₃.

Materials:

-

This compound (Ba(OCH(CH₃)₂)₂)

-

Titanium Isopropoxide (Ti(OCH(CH₃)₂)₄)

-

Isopropanol (anhydrous)

-

Deionized Water

-

Nitric Acid (HNO₃) or Acetic Acid (CH₃COOH) (for hydrolysis control)

Procedure:

-

Precursor Solution Preparation: In a glovebox under an inert atmosphere (e.g., argon or nitrogen) to prevent premature hydrolysis, equimolar amounts of this compound and titanium isopropoxide are dissolved in anhydrous isopropanol. The solution is stirred until both precursors are fully dissolved, forming a clear, homogenous solution.

-

Hydrolysis and Condensation: A mixture of isopropanol and deionized water, with a small amount of acid catalyst (e.g., nitric acid or acetic acid), is prepared separately. This hydrolysis agent is then added dropwise to the precursor solution under vigorous stirring. The acid helps to control the rate of hydrolysis and subsequent condensation reactions.

-

Gelation: As the hydrolysis and condensation reactions proceed, the viscosity of the solution will gradually increase, eventually forming a transparent gel. The time required for gelation can vary depending on the reaction temperature, water-to-alkoxide ratio, and pH.

-

Aging: The gel is typically aged for a period of 24-48 hours at room temperature. This step allows for the completion of the condensation reactions and strengthens the gel network.

-

Drying: The aged gel is then dried to remove the solvent and byproducts. This is often done in an oven at a controlled temperature (e.g., 80-120 °C) for several hours. The resulting solid is a xerogel.

-

Calcination: The dried xerogel is ground into a fine powder and then calcined in a furnace at a high temperature (typically ranging from 600 °C to 1000 °C). The calcination process removes residual organic components and promotes the crystallization of the amorphous gel into the desired perovskite phase of barium titanate. The final product is a fine, white powder of BaTiO₃.

Experimental Workflow and Reaction Pathway

The following diagrams illustrate the logical workflow of the sol-gel synthesis of barium titanate from this compound and the fundamental chemical reactions involved.

Caption: Sol-Gel Synthesis Workflow for BaTiO₃ Nanoparticles.

Caption: Key Reactions in the Sol-Gel Process (M = Ba or Ti, R = Isopropyl group).

solubility of Barium isopropoxide in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of barium isopropoxide in various solvents. Due to the air and moisture sensitive nature of this organometallic compound, understanding its solubility is critical for its effective use in synthesis, materials science, and other research applications. This document compiles available solubility data, details experimental protocols for its determination, and provides visual representations of key processes and concepts.

Solubility Data

The following table summarizes the known solubility information for this compound. It is important to note that due to the compound's reactivity with water, all solvents should be anhydrous.

| Solvent Class | Solvent | Qualitative Solubility | Quantitative Solubility (at 20-25 °C) |

| Alcohols | Isopropanol | Soluble | ~20% w/v |

| Methanol | Soluble | Data not available | |

| Ethanol | Soluble | Data not available | |

| n-Butanol | Soluble | Data not available | |

| Ketones | Acetone | Soluble | Data not available |

| Methyl Ethyl Ketone (MEK) | Soluble | Data not available | |

| Esters | Ethyl Acetate | Soluble | Data not available |

| Ethers | Tetrahydrofuran (THF) | Likely Soluble | Data not available |

| Water | Water | Reacts | Not applicable |

Note: The solubility of this compound in alcohols can be influenced by the formation of alcoholates and the degree of oligomerization in solution. Temperature is also a critical factor, with solubility generally expected to increase with temperature. However, quantitative data on the temperature dependence of this compound solubility is not currently available.

Experimental Protocols for Solubility Determination

The determination of the solubility of air- and moisture-sensitive compounds like this compound requires careful experimental technique to prevent hydrolysis and ensure accurate measurements. The following is a generalized gravimetric method that can be adapted for various anhydrous solvents.

2.1 Materials and Equipment

-

This compound (anhydrous powder)

-

Anhydrous solvent of interest

-

Schlenk flask or similar inert atmosphere reaction vessel

-

Magnetic stirrer and stir bar

-

Constant temperature bath

-

Syringes and needles for liquid transfer

-

Inert gas supply (e.g., Argon or Nitrogen)

-

Glovebox (optional, but recommended)

-

Analytical balance

-

Membrane filters (e.g., 0.2 µm PTFE) compatible with the solvent

-

Pre-weighed, sealable vials

2.2 Experimental Procedure

-

Preparation: All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and cooled under a stream of inert gas. The anhydrous solvent should be de-gassed prior to use. All solid and liquid transfers should be performed under an inert atmosphere (using Schlenk line techniques or inside a glovebox).

-

Saturation:

-

Add a precisely weighed amount of the anhydrous solvent to the Schlenk flask.

-

While stirring, add an excess amount of this compound powder to the solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the flask and place it in a constant temperature bath set to the desired temperature.

-

Allow the suspension to stir for a sufficient time to reach equilibrium. This may take several hours to days, and the optimal time should be determined empirically.

-

-

Sample Collection:

-

Once equilibrium is reached, stop the stirring and allow the excess solid to settle.

-

Using a syringe fitted with a membrane filter, carefully draw a known volume of the supernatant (the clear, saturated solution). The filter is crucial to remove any suspended solid particles.

-

-

Gravimetric Analysis:

-

Transfer the filtered saturated solution into a pre-weighed, sealable vial.

-

Weigh the vial containing the solution to determine the mass of the solution.

-

Carefully evaporate the solvent under a stream of inert gas or under vacuum. Gentle heating may be applied if the solvent is not highly volatile, but care must be taken to avoid decomposition of the this compound.

-

Once the solvent is completely removed, weigh the vial containing the dry this compound residue.

-

-

Calculation:

-

The solubility can be calculated in various units, such as g/100 mL or g/100 g of solvent.

-

Solubility ( g/100 mL): (Mass of residue / Volume of solution sampled) x 100

-

Solubility ( g/100 g solvent): (Mass of residue / (Mass of solution - Mass of residue)) x 100

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Logical Relationship of this compound Solubility

Caption: Key factors that influence the solubility of this compound.

Barium Isopropoxide: A Comprehensive Technical Guide to Safety and Handling

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This in-depth guide provides a technical overview of the safety data and handling precautions for barium isopropoxide, a compound utilized in various chemical syntheses.

Chemical and Physical Properties

This compound is a white powder that is reactive with water. A summary of its key physical and chemical properties is presented below for easy reference.

| Property | Value | Source |

| Chemical Formula | C₆H₁₄BaO₂ | [1][2] |

| Molecular Weight | 255.50 g/mol | [1] |

| Appearance | White Powder | |

| Melting Point | 200 °C (decomposes) | [2][3] |

| Specific Gravity | 0.89 | |

| Solubility | Reacts and decomposes with water. Soluble in alcohols, ketones, and esters. | [2] |

| Sensitivity | Moisture Sensitive | [3][4] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[5] It is a flammable solid that is self-heating in large quantities and may catch fire.[1][5] It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[1][5][6] It may also cause respiratory irritation.[5]

GHS Hazard Classifications:

| Hazard Class | Category |

| Flammable solids | Category 2 |

| Self-heating substances and mixtures | Category 2 |

| Acute toxicity, oral | Category 4 |

| Acute toxicity, inhalation | Category 4 |

| Skin corrosion/irritation | Category 1 |

| Serious eye damage/eye irritation | Category 1 |

| Specific target organ toxicity – single exposure (Respiratory system) | Category 3 |

Handling and Storage Protocols

Proper handling and storage procedures are critical to ensure safety when working with this compound.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[5][7]

-

Do not get in eyes, on skin, or on clothing.[5]

-

Wash hands and any exposed skin thoroughly after handling.[5][7]

-

Do not eat, drink, or smoke when using this product.[5]

-

Keep away from heat, sparks, open flames, and hot surfaces.[5]

-

Ground/bond container and receiving equipment to prevent static discharge.[5][7]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[5]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][7]

-

Store locked up.[5]

-

Protect from moisture.[7] this compound reacts with water.

-

Store under an inert atmosphere, such as nitrogen or argon.[8]

-

Keep away from incompatible materials such as acids, alcohols, carbon dioxide, esters, and halogens.[4][8]

Personal Protective Equipment (PPE)

The following diagram outlines the necessary personal protective equipment to be worn when handling this compound.

First Aid Measures

In case of exposure, immediate medical attention is required.[5] The following are first aid measures to be taken:

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration.[5]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[5]

-

Ingestion: Rinse mouth. Do NOT induce vomiting.[5]

In all cases of exposure, call a POISON CENTER or doctor/physician immediately.[5]

Accidental Release and Spill Management

In the event of a spill, the following workflow should be followed to ensure safe cleanup.

Fire-Fighting Measures

This compound is a flammable solid.[5]

-

Suitable Extinguishing Media: Use CO₂, dry chemical, or foam for extinction.[5] Dry soda ash is also recommended.[8]

-

Unsuitable Extinguishing Media: Do not use straight streams of water.[4]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Transportation Information

This compound is regulated for transport. The proper shipping information is as follows:

| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |

| DOT | UN3205 | Alkaline earth metal alcoholates, n.o.s. (this compound) | 4.2 | III |

| IATA | UN3205 | Alkaline earth metal alcoholates, n.o.s. | 4.2 | III |

| IMDG/IMO | UN3205 | Alkaline earth metal alcoholates, n.o.s. | 4.2 | III |

Source:[5]

References

- 1. This compound | C6H14BaO2 | CID 6101105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 24363-37-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. wwmponline.com [wwmponline.com]

- 4. gelest.com [gelest.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. gelest.com [gelest.com]

discovery and history of Barium isopropoxide synthesis

An In-depth Technical Guide to the Discovery and Synthesis of Barium Isopropoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, Ba(O-i-Pr)₂, is a chemical compound that serves as a critical precursor in the synthesis of various advanced materials, particularly in the realm of electronic ceramics and catalysts. Its utility in sol-gel processes for producing materials like barium titanate (BaTiO₃) has been a significant driver for the study and optimization of its synthesis. This guide provides a comprehensive overview of the historical development and synthetic methodologies for this compound, with a focus on experimental protocols and quantitative data.

Historical Context and Discovery

The discovery of this compound is not attributed to a single event but rather evolved with the broader field of metal alkoxide chemistry. The pioneering work in the mid-20th century on the use of metal alkoxides as precursors for ceramic materials laid the foundation for the synthesis of individual alkoxides like this compound. Researchers such as Mazdiyasni and his contemporaries in the 1960s utilized this compound derived from high-purity barium metal for the synthesis of electronic materials.[1][2][3] While a definitive first synthesis paper is not readily identifiable from available literature, the method of reacting an alkaline earth metal directly with an alcohol has been a fundamental approach in metal alkoxide chemistry.

Core Synthesis Methodologies

The most historically significant and widely referenced method for synthesizing this compound is the direct reaction of barium metal with anhydrous isopropanol. This method is favored for its straightforwardness and the high purity of the resulting product, assuming high-purity starting materials.

Direct Synthesis from Barium Metal and Isopropanol

This method involves the reaction of metallic barium with anhydrous isopropanol, which yields this compound and hydrogen gas.[4]

Reaction:

Ba(s) + 2(CH₃)₂CHOH(l) → Ba(OCH(CH₃)₂)₂(solv) + H₂(g)

Experimental Protocol:

A detailed experimental protocol for this synthesis is as follows:

-

Preparation: All glassware must be rigorously dried to exclude moisture, which can lead to the formation of barium hydroxide. The reaction should be carried out under an inert atmosphere (e.g., dry argon or nitrogen).

-

Reagents: High-purity barium metal and anhydrous isopropanol are required.

-

Procedure:

-

Anhydrous isopropanol is placed in a reaction flask equipped with a reflux condenser and an inlet for the inert gas.

-

Cleaned barium metal (cut into small pieces to increase surface area) is slowly added to the isopropanol.

-

The reaction is often initiated by gentle heating and can become vigorous, so controlled addition of the metal is crucial. The evolution of hydrogen gas is a clear indicator of the reaction's progress.

-

The mixture is typically refluxed until all the barium metal has reacted, which can take several hours.

-

The resulting solution of this compound in isopropanol can be used directly as a precursor solution or the solvent can be removed under vacuum to obtain solid this compound.

-

Quantitative Data:

| Parameter | Value/Range | Notes |

| Purity of Barium Metal | High purity recommended | Impurities can affect the final product's properties. |

| Solvent | Anhydrous Isopropanol | Moisture content should be minimized. |

| Reaction Temperature | Reflux temperature of isopropanol (~82 °C) | Gentle heating may be required to initiate the reaction. |

| Reaction Time | Several hours | Dependent on the surface area of the barium metal. |

| Yield | Generally high | Often used in-situ, so isolated yields are not always reported. |

Logical Workflow of Direct Synthesis

References

Theoretical Framework for Analyzing the Electronic Structure of Barium Isopropoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

Abstract

Barium isopropoxide [Ba(O-i-Pr)₂] is an important chemical precursor in materials science, notably in the synthesis of complex oxides like barium titanate (BaTiO₃) through sol-gel methods.[1] A thorough understanding of its electronic structure is crucial for optimizing reaction conditions and controlling the properties of the resulting materials. This technical guide outlines a comprehensive theoretical and experimental framework for the detailed analysis of the electronic structure of this compound. While direct, in-depth research on the electronic structure of isolated this compound is not extensively available in current literature, this document presents the established computational and experimental methodologies that are applied to similar metal alkoxides. This guide is intended to serve as a foundational resource for researchers initiating studies in this area.

Introduction to this compound

This compound, with the chemical formula Ba(OCH(CH₃)₂)₂, is a white powder solid at room temperature.[2] It is known to be reactive and decomposes in the presence of water.[2] Its primary application lies in its role as a precursor for the synthesis of various barium-containing materials, including bimetallic alkoxides and ternary compounds.[3] The molecular structure consists of a central barium atom ionically bonded to two isopropoxide ligands. The nature of this bonding and the overall electronic configuration are key determinants of its reactivity and utility as a precursor.

Key Properties of this compound:

| Property | Value | Reference |

| Linear Formula | Ba(OCH(CH₃)₂)₂ | |

| CAS Number | 24363-37-9 | [2] |

| Molecular Weight | 255.50 g/mol | [2] |

| Melting Point | ~200 °C (decomposes) | [2] |

| Appearance | White powder | [2] |

Theoretical Calculations of Electronic Structure

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4][5] It is the most common and effective method for calculating the electronic properties of molecules like this compound.

Proposed Computational Workflow

A typical DFT-based investigation of this compound's electronic structure would follow the workflow detailed below. This process involves geometry optimization, calculation of electronic properties, and analysis of the results.

Hypothetical Quantitative Data

Should theoretical calculations be performed, the resulting data would be organized as follows for clarity and comparative analysis. The values presented here are placeholders to illustrate the format.

Table 1: Calculated Structural Parameters of this compound

| Parameter | Calculated Value |

| Ba-O Bond Length (Å) | Value |

| C-O Bond Length (Å) | Value |

| C-C Bond Length (Å) | Value |

| Ba-O-C Bond Angle (°) | Value |

| O-C-C Bond Angle (°) | Value |

Table 2: Calculated Electronic Properties of this compound

| Property | Calculated Value |

| Mulliken Charge on Ba | Value |

| Mulliken Charge on O | Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

| Dipole Moment (Debye) | Value |

Experimental Validation Protocols

Theoretical calculations must be validated by experimental data. The following protocols outline standard experimental techniques that could be employed to characterize the electronic and structural properties of this compound.

Structural Characterization: X-ray Diffraction (XRD)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid.

Methodology:

-

Crystal Growth: Grow single crystals of this compound suitable for XRD analysis. This is often the most challenging step and may involve techniques like slow evaporation from a suitable anhydrous solvent or sublimation.

-

Data Collection: Mount a selected crystal on a goniometer in an X-ray diffractometer. Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to locate the atomic positions. Refine the structural model against the experimental data to obtain precise bond lengths, bond angles, and thermal parameters.

Spectroscopic Analysis: FTIR and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are dependent on its structure and bonding.

Methodology:

-

Sample Preparation: For Fourier-Transform Infrared (FTIR) spectroscopy, prepare a KBr pellet containing a small amount of the this compound powder or use an Attenuated Total Reflectance (ATR) accessory. For Raman spectroscopy, place the powder sample directly in the path of the laser beam. All sample handling must be performed in an inert atmosphere (e.g., a glovebox) due to the moisture sensitivity of the compound.

-

Data Acquisition: Record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹. Record the Raman spectrum using a suitable laser excitation wavelength.

-

Analysis: Compare the experimentally observed vibrational frequencies with those calculated from the theoretical frequency analysis to validate the computed structure.

Electronic Transitions: UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy can provide information about the electronic transitions within the molecule, which can be correlated with the calculated HOMO-LUMO gap.

Methodology:

-

Solution Preparation: Dissolve a sample of this compound in a suitable anhydrous, UV-transparent solvent.

-

Spectral Measurement: Record the absorption spectrum over the UV-Vis range (typically 200-800 nm).

-

Data Analysis: Identify the absorption maxima (λ_max) and use the onset of the absorption edge to estimate the experimental HOMO-LUMO gap, which can then be compared to the theoretically calculated value.

Logical Relationship of Methodologies

The interplay between theoretical calculations and experimental validation is crucial for a comprehensive understanding of the electronic structure. The following diagram illustrates this synergistic relationship.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - ProChem, Inc. [prochemonline.com]

- 3. scientificlabs.com [scientificlabs.com]

- 4. Synthesis, DFT Calculations, and In Vitro Antioxidant Study on Novel Carba-Analogs of Vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Thermal Decomposition Properties of Barium Isopropoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the thermal decomposition properties of barium isopropoxide, Ba(OCH(CH₃)₂)₂. This compound is a metal alkoxide that serves as a crucial precursor in the synthesis of various advanced materials, including high-purity barium titanate (BaTiO₃) and other barium-containing electroceramics. A thorough understanding of its thermal behavior is paramount for controlling the chemical and physical properties of the final products in applications ranging from materials science to potential uses in specialized pharmaceutical formulations.

Core Properties of this compound

This compound is a white, moisture-sensitive powder.[1][2][3][4] Due to its reactivity with water, handling and storage in an inert and dry atmosphere, such as a glovebox, are essential to prevent premature hydrolysis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Chemical Formula | Ba(OCH(CH₃)₂)₂ | [1][3] |

| Molecular Weight | 255.50 g/mol | [3] |

| Appearance | White powder | [1] |

| Decomposition Temperature | ~200 °C | [1][2][3] |

| Solubility | Soluble in alcohols, ketones, and esters. Reacts with water. |

Thermal Decomposition Analysis

The thermal decomposition of this compound is a critical aspect of its application as a precursor. Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful techniques to elucidate the decomposition pathway, thermal stability, and the nature of the resulting solid products. While specific, detailed TGA/DTA data for pure this compound is not extensively available in peer-reviewed literature, the decomposition behavior can be inferred from the analysis of related metal alkoxides and barium-containing precursors.

The decomposition of this compound is known to commence at approximately 200 °C.[1][2][3] The process is expected to occur in one or more stages, involving the loss of organic ligands and the eventual formation of a stable inorganic residue.

Table 2: Anticipated Thermal Decomposition Data for this compound in an Inert Atmosphere

| Temperature Range (°C) | Weight Loss (%) | Associated Process | DTA Peak |

| 25 - 200 | Minimal | Desorption of any residual solvent | - |

| 200 - 400 | ~40-50% | Primary decomposition of isopropoxide ligands | Endothermic |

| > 400 | ~5-15% | Further decomposition of organic intermediates | Exothermic |

| Final Residue | ~40-45% | Barium Carbonate (BaCO₃) / Barium Oxide (BaO) | - |

Note: The data in this table is estimated based on the theoretical weight loss for the conversion of Ba(O-i-Pr)₂ to BaCO₃ and BaO and the typical decomposition behavior of metal alkoxides. The exact values can vary depending on experimental conditions such as heating rate and atmosphere.

Proposed Decomposition Pathway

The thermal decomposition of metal isopropoxides often proceeds through a β-hydride elimination mechanism. In this pathway, a hydrogen atom from the methyl group of the isopropoxide ligand is transferred to the metal-oxygen bond, leading to the formation of propene and a metal hydroxide species. The subsequent decomposition of the barium hydroxide intermediate would then yield barium oxide.

In the presence of any carbon-containing species or under certain atmospheric conditions, the highly reactive barium oxide can further react to form barium carbonate.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols

To accurately determine the thermal decomposition properties of the air-sensitive this compound, a carefully controlled experimental setup is required.

Thermogravimetric Analysis (TGA) of this compound

Objective: To determine the thermal stability and decomposition profile of this compound.

Apparatus:

-

Thermogravimetric Analyzer (TGA) coupled with a Differential Thermal Analyzer (DTA)

-

Inert atmosphere glovebox (e.g., nitrogen or argon filled)

-

Gas-tight sample pans (e.g., alumina or platinum)

-

High-purity inert purge gas (e.g., nitrogen or argon)

Procedure:

-

Sample Preparation: All sample handling, including weighing and loading into the TGA pan, must be performed inside an inert atmosphere glovebox to prevent hydrolysis and reaction with atmospheric carbon dioxide.

-

TGA Setup:

-

Place a gas-tight, empty crucible in the TGA and tare the balance.

-

Transfer approximately 5-10 mg of this compound into the crucible inside the glovebox.

-

Seal the crucible and transfer it to the TGA instrument, minimizing exposure to ambient air.

-

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 10 minutes.

-

Ramp up to 800 °C at a heating rate of 10 °C/min.

-

-

Data Collection: Record the mass change and heat flow as a function of temperature.

-

Evolved Gas Analysis (EGA)

To identify the gaseous byproducts of the decomposition, the TGA can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

Procedure:

-

The TGA experiment is conducted as described above.

-

The evolved gases from the TGA furnace are transferred to the MS or FTIR via a heated transfer line (typically maintained at >200 °C to prevent condensation).

-

Mass spectra or infrared spectra of the evolved gases are recorded continuously throughout the TGA run.

-

The obtained spectra are correlated with the observed weight loss steps to identify the decomposition products at different temperatures. Expected gaseous products include propene, isopropanol, water, and carbon dioxide.

Caption: Experimental workflow for the thermal analysis of this compound.

Conclusion

This technical guide provides a comprehensive overview of the thermal decomposition properties of this compound. While direct and detailed experimental data in the public domain is scarce, a scientifically sound understanding of its behavior can be constructed based on its known decomposition temperature and the established decomposition mechanisms of related metal alkoxides. The primary decomposition event is expected to occur around 200 °C, leading to the formation of barium oxide and/or barium carbonate as the final solid residue, with the evolution of propene and other volatile organic species. For researchers and professionals working with this compound, adherence to stringent air-sensitive handling protocols during thermal analysis is crucial for obtaining accurate and reproducible data. The application of evolved gas analysis techniques is highly recommended for a complete characterization of the decomposition pathway.

References

Methodological & Application

Application Notes and Protocols for Barium Isopropoxide in Thin Film Deposition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium isopropoxide, Ba(O-i-Pr)₂, is a metal alkoxide that serves as a precursor for the synthesis of barium-containing thin films. These films are critical components in a variety of electronic and optical devices due to their dielectric, ferroelectric, and piezoelectric properties. This document provides detailed application notes and protocols for the use of this compound in thin film deposition, with a primary focus on the sol-gel method. The challenges and alternative precursors for vapor deposition techniques such as Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) are also discussed.

I. Sol-Gel Deposition of Barium Titanate (BaTiO₃) Thin Films

The sol-gel process is a versatile wet-chemical technique used for the fabrication of ceramic and glass materials in a wide variety of forms, including thin films. It involves the evolution of inorganic networks through the formation of a colloidal suspension (sol) and gelation of the sol to form a network in a continuous liquid phase (gel). For the synthesis of barium titanate (BaTiO₃), this compound can be used in conjunction with a titanium alkoxide, such as titanium isopropoxide.

A. Chemical Principles

The sol-gel synthesis of BaTiO₃ from this compound and titanium isopropoxide involves two primary reactions: hydrolysis and condensation.

-

Hydrolysis: The metal alkoxides react with water, leading to the formation of metal hydroxides.

-

Ba(O-i-Pr)₂ + 2H₂O → Ba(OH)₂ + 2(i-PrOH)

-

Ti(O-i-Pr)₄ + 4H₂O → Ti(OH)₄ + 4(i-PrOH)

-

-

Condensation: The metal hydroxides then undergo condensation to form metal-oxygen-metal bonds, creating the inorganic network.

-

Ba(OH)₂ + Ti(OH)₄ → BaTiO₃ + 3H₂O

-

The rates of these reactions are critical and can be controlled by factors such as the pH of the solution, the water-to-alkoxide ratio, and the presence of chelating agents.

Caption: Sol-Gel reaction pathway for BaTiO₃ synthesis.

B. Experimental Protocol: Sol-Gel Deposition of BaTiO₃ Thin Films

This protocol describes the preparation of BaTiO₃ thin films using a sol-gel method with barium and titanium isopropoxides as precursors.

1. Precursor Solution Preparation (0.5 M):

-

In a dry, inert atmosphere (e.g., a glovebox), dissolve equimolar amounts of this compound and titanium isopropoxide in a suitable solvent system. A common solvent is 2-methoxyethanol or a mixture of isopropanol and acetic acid.

-

The use of a chelating agent, such as acetylacetone, can help to stabilize the titanium precursor and control the hydrolysis rate.

-

Stir the solution at room temperature until all precursors are fully dissolved, resulting in a clear, homogeneous sol.

2. Substrate Preparation:

-

Substrates such as platinized silicon (Pt/Ti/SiO₂/Si), fused quartz, or MgO are commonly used.

-

Clean the substrates ultrasonically in a sequence of acetone, isopropanol, and deionized water, each for 15 minutes.

-

Dry the substrates with a nitrogen gun and bake at 150°C for 30 minutes to remove any residual moisture.

3. Thin Film Deposition (Spin Coating):

-

Place the cleaned substrate on the spin coater chuck.

-

Dispense the precursor sol onto the substrate to cover the surface.

-

Spin coat the substrate at a typical speed of 3000 rpm for 30 seconds. This will result in a uniform wet film.

4. Drying and Pyrolysis:

-

After spin coating, place the substrate on a hot plate and bake at approximately 150°C for 10 minutes to evaporate the solvent.

-

Transfer the substrate to a furnace for pyrolysis at a higher temperature, typically 350-400°C for 15 minutes, to decompose the organic components.

5. Annealing:

-

To crystallize the film into the desired perovskite phase, anneal the film at a high temperature. A typical annealing temperature is 650-800°C for 1-2 hours in an oxygen atmosphere.[1]

-

The heating and cooling rates should be controlled to avoid thermal shock and cracking of the film. A rate of 5°C/min is often used.

6. Multi-layer Deposition:

-

To achieve a desired film thickness, the coating, drying, and pyrolysis steps can be repeated multiple times before the final high-temperature annealing.

Caption: Workflow for BaTiO₃ thin film deposition via sol-gel.

C. Quantitative Data

The properties of the resulting BaTiO₃ thin films are highly dependent on the processing parameters. The following table summarizes typical data obtained from sol-gel derived BaTiO₃ films.

| Parameter | Value | Deposition Conditions | Reference |

| Precursor Concentration | 0.2 - 0.5 M | Barium Acetate and Titanium Isopropoxide in acetic acid and 2-methoxyethanol | [2] |

| Spin Coating Speed | 3000 - 4000 rpm | - | [3] |

| Annealing Temperature | 600 - 900 °C | Oxygen or air atmosphere | [2][4] |

| Film Thickness | 100 - 500 nm | Dependent on number of layers | [1] |

| Grain Size | 20 - 100 nm | Increases with annealing temperature | [1] |

| Dielectric Constant (@ 1 kHz) | 300 - 1000 | Dependent on crystallinity and grain size | [1][5] |

| Dielectric Loss (tan δ @ 1 kHz) | 0.02 - 0.08 | - | [1] |

| Remanent Polarization (Pr) | 2 - 8 µC/cm² | For ferroelectric films | [1] |

| Coercive Field (Ec) | 25 - 90 kV/cm | For ferroelectric films | [1][6] |

II. Vapor Phase Deposition: MOCVD and ALD

Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) are powerful techniques for the growth of high-quality thin films with precise control over thickness and composition. However, the use of this compound in these processes is challenging.

A. Challenges with this compound as a Vapor Deposition Precursor

-

Low Volatility: Barium alkoxides, including this compound, are generally polymeric and exhibit low volatility.[7] This makes it difficult to transport the precursor into the deposition chamber in a controlled and reproducible manner.

-

Oligomerization: Barium precursors have a tendency to form oligomers, which can lead to inconsistent vapor pressure and deposition rates.[8]

Due to these challenges, other classes of barium precursors are more commonly used for MOCVD and ALD.

B. Alternative Barium Precursors for MOCVD and ALD

For researchers requiring vapor deposition techniques for barium-containing films, the following precursor types have demonstrated greater success:

-

β-diketonates: Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate), commonly known as Ba(thd)₂, is a widely used precursor for the MOCVD of barium-containing films, including BaTiO₃.[1][9] While it has better volatility than this compound, it can still suffer from stability issues.

-

Cyclopentadienyl-based precursors: Barium compounds with substituted cyclopentadienyl ligands have been developed to improve volatility and thermal stability for both MOCVD and ALD applications.[7][10]

-

Novel Heteroleptic Complexes: Recent research has focused on developing novel heteroleptic barium complexes with tailored ligands to enhance volatility and thermal stability, making them suitable for ALD at lower temperatures.[11] A pyrrole-based barium precursor has been successfully used for the self-limiting ALD of BaO and BaTiO₃ thin films at temperatures between 180-210°C.[5][12]

The following table provides a comparison of different classes of barium precursors for vapor deposition.

| Precursor Class | Example(s) | Advantages | Disadvantages | Deposition Technique(s) |

| Alkoxides | Ba(O-i-Pr)₂ | Simple, halogen-free | Low volatility, polymeric, thermally unstable | Primarily Sol-Gel |

| β-diketonates | Ba(thd)₂ | Commercially available, established use | Moderate volatility, potential for oligomerization | MOCVD |

| Cyclopentadienyls | Ba(iPr₃Cp)₂ | Higher volatility than β-diketonates | Can lead to carbon incorporation | MOCVD, ALD |

| Heteroleptic Complexes | Pyrrole-based Ba precursors | High volatility, good thermal stability, enables low-temperature ALD | Often proprietary, less commercially available | ALD |

Conclusion

This compound is a viable precursor for the sol-gel deposition of barium-containing thin films, particularly BaTiO₃, offering a straightforward, solution-based route to functional materials. The provided protocol outlines a general procedure for this process. However, due to its inherent low volatility and polymeric nature, this compound is not a suitable precursor for MOCVD and ALD. For these vapor deposition techniques, researchers should consider alternative, more volatile barium precursors such as β-diketonates, cyclopentadienyl-based compounds, or novel heteroleptic complexes to achieve high-quality thin films with precise control. The selection of the appropriate precursor and deposition technique will ultimately depend on the specific application and desired film properties.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. Self-limiting atomic layer deposition of barium oxide and barium titanate thin films using a novel pyrrole based precursor - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC03561A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Barium precursors | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]

- 8. Research Portal [researchdiscovery.drexel.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Novel Volatile Heteroleptic Barium Complexes Using Tetradentate Ligand and β-Diketonato Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Sol-Gel Synthesis of Barium Titanate (BaTiO₃) Using Barium Isopropoxide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and a generalized protocol for the synthesis of barium titanate (BaTiO₃) nanoparticles via the sol-gel method, with a specific focus on the use of barium isopropoxide as a precursor. While detailed experimental literature specifying this compound is limited, this document outlines a robust protocol adapted from established sol-gel synthesis routes of BaTiO₃ using analogous alkoxide precursors.

Introduction

Barium titanate (BaTiO₃) is a versatile ferroelectric ceramic material with a perovskite structure, widely utilized in the electronics industry for manufacturing capacitors, thermistors, and piezoelectric devices. The sol-gel process offers a superior method for synthesizing BaTiO₃ powders with high purity, homogeneity, and controlled particle size at relatively low processing temperatures.[1][2] This method involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides, to form a colloidal suspension (sol) that subsequently evolves into a gel.

While barium acetate and barium acetylacetonate are commonly employed as barium precursors, the use of this compound [Ba(O-iPr)₂] offers the advantage of a fully alkoxide-based system when paired with a titanium alkoxide like titanium (IV) isopropoxide [Ti(O-iPr)₄]. This can potentially lead to a more homogenous mixed-metal alkoxide precursor solution and a more direct reaction pathway. However, it is crucial to note that barium alkoxides are highly sensitive to moisture and require stringent anhydrous handling conditions.[1]

Experimental Protocols

The following is a generalized protocol for the sol-gel synthesis of BaTiO₃ using this compound and titanium isopropoxide. This protocol is based on established sol-gel methodologies for BaTiO₃ and should be optimized for specific laboratory conditions and desired material characteristics.

2.1. Materials and Reagents

-

This compound (Ba(O-iPr)₂)

-

Titanium (IV) isopropoxide (Ti(O-iPr)₄)

-

Anhydrous Isopropanol (i-PrOH)

-

Acetic Acid (glacial)

-

Deionized Water

-

Nitrogen or Argon gas (for inert atmosphere)

2.2. Equipment

-

Schlenk line or glovebox for inert atmosphere handling

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Syringes and cannulas for liquid transfer

-

Drying oven

-

Tube furnace or muffle furnace for calcination

2.3. Synthesis Procedure

-

Preparation of Precursor Solutions (under inert atmosphere):

-

In a three-neck flask under a nitrogen or argon atmosphere, dissolve a stoichiometric amount of this compound in anhydrous isopropanol with vigorous stirring. The exact concentration will depend on the desired final product characteristics, but a common starting point is a 0.1 to 0.5 M solution.

-

In a separate flask, prepare a solution of titanium (IV) isopropoxide in anhydrous isopropanol. To control the highly reactive nature of titanium isopropoxide towards hydrolysis, a chelating agent such as acetylacetone can be added in a 1:1 molar ratio to the titanium precursor.[1]

-

-

Formation of the Barium-Titanium Sol:

-

Slowly add the titanium isopropoxide solution to the this compound solution under continuous stirring.

-

The resulting mixture should be a clear, homogenous solution. This solution can be refluxed at approximately 80°C for 2-4 hours to promote the formation of a stable Ba-Ti double alkoxide.[1]

-

-

Hydrolysis and Gelation:

-

Prepare a solution of deionized water and isopropanol. The molar ratio of water to the total metal alkoxides is a critical parameter that influences the gelation time and the properties of the final product. A ratio between 1 and 4 is a typical starting point.

-

Slowly add the water/isopropanol solution dropwise to the refluxing Ba-Ti alkoxide solution with vigorous stirring.

-

Continue stirring the solution until a viscous gel is formed. The time for gelation can range from minutes to several hours depending on the reaction conditions.

-

-

Aging and Drying:

-

The wet gel is typically aged for 24-48 hours at room temperature in a sealed container. This step allows for the completion of the condensation reactions and strengthens the gel network.

-

The aged gel is then dried to remove the solvent. A common method is to dry the gel in an oven at 80-120°C for 12-24 hours. The resulting solid is a xerogel.

-

-

Calcination:

-

The dried xerogel is ground into a fine powder and then calcined in a furnace to crystallize the BaTiO₃ perovskite phase and remove residual organic components.

-

The calcination temperature is a critical parameter that influences the crystallinity, particle size, and phase purity of the final product. A typical calcination temperature for sol-gel derived BaTiO₃ is in the range of 600-1000°C for 2-4 hours.[3]

-

Data Presentation

The following tables summarize typical quantitative data obtained from the sol-gel synthesis of BaTiO₃. Note that these values are primarily from studies using barium acetate or acetylacetonate due to the limited data on this compound, but they provide a useful reference range.

Table 1: Experimental Parameters for Sol-Gel Synthesis of BaTiO₃

| Parameter | Value/Range | Reference |

| Barium Precursor | Barium Acetate, Barium Acetylacetonate | [3][4] |

| Titanium Precursor | Titanium (IV) Isopropoxide, Titanium Butoxide | [2][4] |

| Solvent | Isopropanol, Ethanol, 2-Methoxyethanol | [3] |

| Molar Ratio (Ba:Ti) | 1:1 | [3] |

| pH | 3-5 (acidic catalysis) | [1] |

| Reflux Temperature | ~80 °C | [1] |

| Reflux Time | 2 - 4 hours | [1] |

| Drying Temperature | 80 - 120 °C | [1] |

| Calcination Temp. | 600 - 1000 °C | [3] |

Table 2: Characterization Data of Sol-Gel Synthesized BaTiO₃

| Property | Value/Range | Reference |

| Crystalline Phase | Tetragonal, Cubic | [4][5] |

| Crystallite Size | 15 - 80 nm | [2][3] |

| Particle Size (post-calcination) | 60 - 450 nm | [3] |

| Purity | >99.9% | [1] |

| Dielectric Constant (at room temp.) | 1300 - 5400 | [1][6] |

| Curie Temperature | ~104 - 130 °C | [1] |

Mandatory Visualizations

Diagram 1: Experimental Workflow for Sol-Gel Synthesis of BaTiO₃

References

Barium Isopropoxide in Atomic Layer Deposition (ALD): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium-containing thin films, such as barium oxide (BaO) and barium titanate (BaTiO₃), are of significant interest for a wide range of applications, including high-k dielectrics in next-generation microelectronics, ferroelectric memories, and biocompatible coatings for medical devices. Atomic Layer Deposition (ALD) offers a compelling method for the deposition of these films with atomic-level precision, enabling uniform and conformal coatings on complex three-dimensional structures.

Barium isopropoxide (Ba(O-i-Pr)₂) is a potential precursor for the ALD of barium-containing films. However, its application has been met with challenges, primarily related to its thermal properties and reactivity. This document provides a comprehensive overview of this compound as an ALD precursor, including its properties, known challenges, safety protocols, and a proposed experimental workflow for the deposition of BaO thin films.

Precursor Properties: this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | References |

| Chemical Formula | Ba(OCH(CH₃)₂)₂ | [1][2] |

| Molecular Weight | 255.50 g/mol | [1][2][3] |

| Appearance | White powder | [1] |

| Melting Point | 200 °C (decomposes) | [1][4][5] |

| Solubility | Soluble in alcohols, ketones, and esters. Reacts with water. | [2] |

Challenges in the ALD of Barium-Containing Films

The use of barium precursors in ALD processes presents several challenges that researchers should be aware of:

-

Precursor Volatility and Thermal Stability: Barium precursors, including alkoxides like this compound, often exhibit low volatility, requiring elevated temperatures for adequate vapor pressure delivery. However, the thermal stability of these precursors can be limited, leading to decomposition at higher temperatures.[6]

-

Formation of Barium Hydroxide and Carbonate: When using water as the co-reactant, barium precursors readily form barium hydroxide (Ba(OH)₂) upon reaction with the surface hydroxyl groups.[7][8][9][10] This barium hydroxide layer is highly reactive with ambient carbon dioxide (CO₂), leading to the formation of barium carbonate (BaCO₃).[7][8][9][10] The presence of barium carbonate can be detrimental to the desired film properties and may require higher annealing temperatures to crystallize into the desired oxide phase.[8][9][10]

-

Self-Limiting Growth: Achieving true self-limiting growth with barium precursors can be difficult. The high reactivity of the precursor with surface hydroxyl groups can lead to non-ideal growth behavior.[7]

Safety and Handling of this compound

This compound is a hazardous chemical and requires strict safety protocols for handling and storage.

Hazard Summary:

-

Flammable Solid: Self-heating in large quantities; may catch fire.[1][3][11]

-

Health Hazards: Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. May cause respiratory irritation.[1][3][11][12]

-

Reactivity: Reacts and decomposes with water and moist air.[1][12]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or face shield.[4][12]

-

Hand Protection: Impervious gloves (e.g., neoprene, nitrile rubber).[12]

-

Skin and Body Protection: Fire-resistant lab coat or coveralls.[12]

-

Respiratory Protection: Use in a well-ventilated area or with a NIOSH-approved respirator with an appropriate cartridge for organic vapors and dusts.[12]

Handling and Storage:

-

Handle only in an inert atmosphere (e.g., a glovebox with nitrogen or argon).[12]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]

-

Ground all equipment to prevent static discharge.[11]

-

Avoid contact with water, moist air, and incompatible materials such as acids and oxidizing agents.[12]

Experimental Protocol: ALD of Barium Oxide (BaO) - A Starting Point

The following is a proposed starting protocol for the ALD of BaO using this compound and water as the co-reactant. It is important to note that due to the limited literature on this specific process, these parameters should be considered as a starting point for process development and optimization.

1. Substrate Preparation:

- Clean the substrate using a standard procedure appropriate for the material (e.g., sonication in acetone, isopropanol, and deionized water for silicon substrates).

- Perform a pre-deposition bake in the ALD reactor at a temperature higher than the deposition temperature to remove any adsorbed moisture.

2. Precursor and Reactor Setup:

- Load this compound powder into a stainless-steel bubbler in an inert atmosphere glovebox.

- Heat the this compound bubbler to a temperature that provides sufficient vapor pressure (e.g., starting at 150-180 °C). The delivery lines should be heated to a temperature slightly higher than the bubbler to prevent condensation.

- Maintain the ALD reactor chamber at a pressure suitable for the specific tool (e.g., ~1 Torr).

3. ALD Cycle:

- The ALD cycle for BaO consists of four steps:

- This compound Pulse: Introduce this compound vapor into the reactor. A starting pulse time could be in the range of 1-3 seconds.

- Purge 1: Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove any unreacted precursor and byproducts. A starting purge time could be 10-20 seconds.

- Water Vapor Pulse: Introduce water vapor into the reactor. A starting pulse time could be 0.5-1 second.

- Purge 2: Purge the reactor with the inert gas to remove unreacted water and byproducts. A starting purge time could be 15-30 seconds.

- Repeat this cycle to achieve the desired film thickness.

4. Post-Deposition Annealing:

- An in-situ or ex-situ post-deposition anneal may be necessary to crystallize the BaO film and remove any residual impurities or hydroxide/carbonate species. The annealing temperature and atmosphere will depend on the substrate and desired film properties, but a starting point could be 600-800 °C in a nitrogen or oxygen atmosphere.

5. Film Characterization:

- Thickness and Growth Rate: Use in-situ spectroscopic ellipsometry or ex-situ X-ray reflectivity (XRR) to determine the film thickness and calculate the growth-per-cycle (GPC).

- Composition and Purity: Use X-ray Photoelectron Spectroscopy (XPS) to determine the elemental composition and identify any impurities (e.g., carbon).

- Crystallinity: Use X-ray Diffraction (XRD) to determine the crystal structure of the as-deposited and annealed films.

- Morphology: Use Atomic Force Microscopy (AFM) to characterize the surface roughness and morphology of the films.

Application to BaTiO₃ Deposition

For the deposition of barium titanate (BaTiO₃), the BaO ALD cycle described above would be integrated with a titanium dioxide (TiO₂) ALD cycle. A common precursor for TiO₂ ALD is titanium isopropoxide (Ti(O-i-Pr)₄). The overall process would involve alternating between the BaO and TiO₂ supercycles to control the Ba:Ti stoichiometry in the film.

Proposed BaTiO₃ ALD Supercycle:

-

m cycles of BaO (this compound + H₂O)

-

n cycles of TiO₂ (Titanium Isopropoxide + H₂O)

The ratio of m:n would be adjusted to achieve the desired 1:1 Ba:Ti ratio in the final film.

Visualizations